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Compound of Interest
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Cat. No.: B1218955 Get Quote

For researchers, scientists, and drug development professionals, the accurate theoretical

modeling of nitrogen trifluoride (NF3) plasma chemistry is crucial for process optimization

and control. This guide provides a comparative overview of common theoretical models and the

experimental techniques used for their validation, supported by experimental data and detailed

protocols.

The use of NF3 in plasma etching and chamber cleaning processes within semiconductor

manufacturing is favored for its high efficiency in producing fluorine radicals, the primary

etchant species.[1][2] Theoretical models are indispensable for understanding and predicting

the complex chemical kinetics in NF3 plasmas. However, the reliability of these models hinges

on rigorous validation against experimental data. This guide explores the interplay between

theoretical predictions and experimental observations in NF3 plasma chemistry.

Theoretical Modeling Approaches
Two primary types of models are commonly employed to simulate NF3 plasma chemistry:

global models and fluid models.

Global Models (0D): These models assume a spatially uniform plasma and solve for the

densities of various species by balancing the rates of production and loss.[3][4] They are

computationally efficient and useful for identifying key reaction pathways.

Fluid Models (1D, 2D, 3D): These models provide spatially resolved information by solving

fluid equations for mass, momentum, and energy conservation for each species.[5][6][7]
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Two-dimensional (2D) axisymmetric fluid models are frequently used to simulate the plasma

kinetics in inductively coupled plasma (ICP) and capacitively coupled plasma (CCP)

reactors.[5][6][7]

A critical aspect in these models is the accurate representation of the electron energy

distribution function (EEDF), as it governs the rates of electron-impact reactions. Models often

compare results assuming a Maxwellian EEDF versus a more realistic non-Maxwellian EEDF

calculated from the Boltzmann equation.[5][6]

Experimental Validation Techniques
The validation of theoretical models relies on a suite of plasma diagnostic techniques to

measure key plasma parameters. The most common methods include Optical Emission

Spectroscopy (OES), Mass Spectrometry (MS), and Langmuir probes.

Data Presentation: Model vs. Experiment
The following tables summarize quantitative data from studies that compare theoretical model

predictions with experimental measurements in Ar/NF3 plasmas.

Table 1: Comparison of Modeled and Measured Electron Density

Model Type
Experimental
Conditions

Measured
Electron
Density (cm⁻³)

Modeled
Electron
Density (cm⁻³)

Reference

2D Fluid Model

30 mTorr, 140 W

ICP, 5% NF3 in

Ar

~1.5 x 10¹¹

~1.6 x 10¹¹ (non-

Maxwellian

EEDF)

[6]

2D Fluid Model

30 mTorr, 140 W

ICP, 10% NF3 in

Ar

~1.2 x 10¹¹

~1.3 x 10¹¹ (non-

Maxwellian

EEDF)

[6]

2D Fluid Model

30 mTorr, 140 W

ICP, 15% NF3 in

Ar

~1.0 x 10¹¹

~1.1 x 10¹¹ (non-

Maxwellian

EEDF)

[6]
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Table 2: Comparison of Modeled and Measured Fluorine Atom Density

Model Type
Experimental
Conditions

Measured F
Atom Density
(cm⁻³)

Modeled F
Atom Density
(cm⁻³)

Reference

2D Fluid Model

30 mTorr, 140 W

ICP, 5% NF3 in

Ar

~1.8 x 10¹³

~1.8 x 10¹³

(sticking

probability = 0.1)

[6][8]

2D Fluid Model

30 mTorr, 140 W

ICP, 10% NF3 in

Ar

~3.0 x 10¹³

~3.2 x 10¹³

(sticking

probability = 0.1)

[6][8]

2D Fluid Model

30 mTorr, 140 W

ICP, 15% NF3 in

Ar

~4.0 x 10¹³

~4.1 x 10¹³

(sticking

probability = 0.1)

[6][8]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental validation. Below are

protocols for key diagnostic techniques.

Optical Emission Spectroscopy (OES)
OES is a non-invasive technique that analyzes the light emitted from the plasma to identify

excited species and estimate their relative densities.[1][9]

Methodology:

Experimental Setup:

A plasma reactor (e.g., CCP or ICP) equipped with a quartz viewport.[1][9]

An optical spectrometer with a charge-coupled device (CCD) or intensified CCD (ICCD)

detector.[9][10]

An optical fiber to collect light from the plasma and transmit it to the spectrometer.
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Data Acquisition:

Initiate the NF3 plasma under the desired process conditions (pressure, power, gas flow

rates).

Position the optical fiber to collect light from the region of interest within the plasma.

Record the emission spectra over a relevant wavelength range (e.g., 200-900 nm).

Identify the emission lines corresponding to different species (e.g., F, N2, NF).[10]

Data Analysis (Actinometry):

Introduce a small, known amount of an inert gas (e.g., Argon) into the plasma as an

actinometer.[1]

Measure the emission intensities of the species of interest (e.g., F at 703.7 nm) and the

actinometer gas (e.g., Ar at 750.4 nm).[1]

The relative density of the species of interest can be estimated from the ratio of its

emission intensity to that of the actinometer gas, taking into account their respective

excitation cross-sections.

Mass Spectrometry (MS)
MS is used to identify the composition of neutral and ionic species in the plasma by analyzing

their mass-to-charge ratio.[11]

Methodology:

Experimental Setup:

A plasma reactor with an extraction orifice leading to a differentially pumped mass

spectrometer system (e.g., a quadrupole mass spectrometer).[11][12]

An ionizer within the mass spectrometer to ionize neutral species extracted from the

plasma.
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An energy analyzer can be coupled to measure the kinetic energy of the ions.[11]

Data Acquisition:

Generate the NF3 plasma at the desired operating conditions.

Position the extraction orifice at the location of interest.

For neutral species analysis, the extracted gas is passed through the ionizer (typically with

an electron energy of 70 eV) before mass analysis.[12]

For direct ion analysis, the ionizer is turned off, and ions are directly extracted from the

plasma.

Data Analysis:

Acquire mass spectra by scanning the desired mass-to-charge (m/z) range.

Identify the peaks corresponding to different species (e.g., NF2+, NF+, F+, SiF3+).[11]

The relative abundance of different species can be inferred from the peak intensities.

Langmuir Probe
A Langmuir probe is an electrode inserted into the plasma to measure fundamental plasma

parameters like electron temperature (Te) and electron density (ne).[13][14]

Methodology:

Experimental Setup:

A small metallic electrode (the probe) inserted into the plasma.[13]

A power supply to apply a sweeping voltage to the probe.[13]

A measurement circuit to record the current collected by the probe as a function of the

applied voltage.[13]

Data Acquisition:
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Ignite the plasma and allow it to stabilize.

Apply a sweeping voltage (e.g., from a negative to a positive potential relative to the

plasma) to the probe.

Record the corresponding current collected by the probe, generating an I-V characteristic

curve.[13]

Data Analysis:

From the I-V curve, identify the ion saturation, electron retardation, and electron saturation

regions.[13]

The electron temperature (Te) is determined from the slope of the natural logarithm of the

electron current in the electron retardation region.[13]

The electron density (ne) is calculated from the electron saturation current.[13]

Visualizing the Validation Workflow and Plasma
Chemistry
The following diagrams, generated using Graphviz, illustrate the logical flow of model validation

and the key reaction pathways in NF3 plasma.
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Workflow for the validation of theoretical plasma chemistry models.
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Simplified reaction pathways in NF3 plasma chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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